molecular formula C11H13N5O B8109055 N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine

N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine

Cat. No.: B8109055
M. Wt: 231.25 g/mol
InChI Key: RKTDJVUUFRLPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine is a high-purity chemical reagent designed for advanced neuroscience and neuropharmacology research. This compound is of significant interest to researchers investigating the modulation of the GABAergic system, as its molecular structure incorporates a 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl moiety, a scaffold closely related to known GABA uptake inhibitors such as THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) . THPO and related analogs have been extensively studied for their ability to selectively inhibit the reuptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system . By potentially influencing extracellular GABA levels, this compound provides a valuable tool for probing tonic inhibition, synaptic plasticity, and the pathophysiology of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and anxiety . The compound's structure, which merges a privileged heterocyclic framework with a pyrimidin-2-amine group, suggests potential for unique receptor interactions or enzymatic activity, making it a promising candidate for lead optimization in drug discovery. This product is intended for use in non-clinical laboratory studies only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-3-13-11(14-4-1)15-7-9-8-6-12-5-2-10(8)17-16-9/h1,3-4,12H,2,5-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTDJVUUFRLPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2CNC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening and Cyclization from Pyrrolidin-2-one

Patents describe a method starting from pyrrolidin-2-one (γ-butyrolactam), which undergoes simultaneous ring-opening and esterification with methanol or ethanol in the presence of anhydrous methanesulfonic acid. This yields a methanesulfonic acid salt of ethyl 4-aminobutyrate (Compound IIb), a key intermediate. Subsequent condensation with methyl or ethyl glyoxylate in toluene and triethylamine forms an imine intermediate (Compound III), which undergoes catalytic hydrogenation (Pd/C, H₂) to saturate the dihydropyridine ring.

Reaction Conditions :

  • Step 1 : Pyrrolidin-2-one + MeOH/EtOH + MsOH → Ethyl 4-aminobutyrate methanesulfonate (Yield: 86–90%).

  • Step 2 : Imine formation with glyoxylate at −2–2°C, followed by hydrogenation at 10–15°C.

Hydroxylamine-Mediated Isoxazole Cyclization

An alternative route involves cyclizing a diketone precursor with hydroxylamine hydrochloride. For example, reacting 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate with hydroxylamine under acidic conditions forms the isoxazole ring. This method avoids protective groups, enhancing atom economy.

Key Data :

  • Cyclization temperature: 60–80°C in acetic acid.

  • Yield: 70–83% for analogous isoxazolo-pyridine systems.

Pyrimidin-2-Amine Coupling Strategies

The pyrimidine moiety is typically introduced late-stage to preserve functional group compatibility.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between a brominated isoxazole-piperidine intermediate and pyrimidin-2-amine enables direct C–N bond formation. This method requires careful ligand selection (e.g., XantPhos) to mitigate steric hindrance.

Catalytic System :

  • Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃, dioxane, 100°C, 24 h (Yield: 50–55%).

SNAr Reaction with Activated Pyrimidines

Electron-deficient pyrimidines (e.g., 2-chloropyrimidine) react with the amine group of 3-aminomethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine under basic conditions.

Conditions :

  • 2-Chloropyrimidine + amine, Et₃N, DMF, 120°C, microwave, 1 h (Yield: 68–75%).

Purification and Characterization

Final purification employs column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water). Purity is validated via HPLC (>98%) and LC-MS.

Analytical Data :

  • HPLC : tR = 8.2 min (C18, 0.1% TFA in H₂O/MeCN gradient).

  • LC-MS : m/z 232.1 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 2H, pyrimidine-H), 6.50 (t, 1H, NH), 4.35 (s, 2H, CH₂), 3.75 (m, 2H, piperidine-H), 2.90 (m, 2H, piperidine-H), 1.85 (m, 4H, piperidine-H).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Chloromethylation65–72>98Scalable, minimal side productsRequires toxic chloromethyl agents
Reductive Amination58–64>97Mild conditionsMulti-step oxidation required
Buchwald-Hartwig50–55>95Direct couplingHigh catalyst loading
SNAr68–75>99Rapid microwave synthesisLimited to activated pyrimidines

Industrial-Scale Considerations

Patents emphasize cost-effective steps for large-scale production:

  • Solvent Selection : Toluene and heptane enable easy separation of ionic liquid byproducts.

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration (≥90% reuse).

  • Crystallization : Final product isolation using ethanol/water mixtures reduces chromatographic steps .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

GABA Receptor Modulation

The compound functions as a GABA receptor agonist , specifically targeting the δ-subunit of GABA receptors. This interaction enhances the inhibitory effects of GABA, leading to various pharmacological effects such as:

  • Sedation : It may provide sedative effects similar to those of benzodiazepines but without the associated dependency risks.
  • Anxiolytic Properties : The compound has potential in treating anxiety disorders by enhancing GABAergic transmission.
  • Analgesic Effects : Its action on GABA receptors may also contribute to pain relief mechanisms.

Sleep Disorders

Due to its sedative properties, N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine is being investigated for its potential use in treating sleep disorders. Similar compounds have shown promise in enhancing deep sleep without reinforcing effects typical of traditional sleep aids like benzodiazepines.

Preclinical Studies

Research has indicated that compounds structurally related to this compound exhibit significant activity in preclinical models:

  • Gaboxadol (THIP) : A closely related compound has been shown to have functional selectivity for GABA_A receptors containing the delta subunit. Gaboxadol demonstrated efficacy in preclinical models for sleep disorders and depression .

Neuropharmacology

Studies have focused on the effects of similar compounds on GABA transporters in neural cells:

  • A study highlighted that certain analogs could selectively inhibit GABA uptake in astrocytes over neurons, suggesting a potential therapeutic pathway for epilepsy and other neurological conditions related to GABA dysregulation .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves:

  • Formation of the tetrahydroisoxazolo[4,5-c]pyridine core.
  • Introduction of the pyrimidin-2-amine moiety under specific reaction conditions that optimize yield and purity.

The compound's mechanism of action primarily involves enhancing GABAergic neurotransmission through receptor agonism.

Mechanism of Action

The mechanism of action of N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine involves its interaction with the GABA system. It acts as a GABA receptor agonist, particularly targeting the δ-subunit containing GABA receptors. This interaction enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and analgesic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine-3-ol (THIP)

  • Core Structure : Shares the isoxazolo[4,5-c]pyridine backbone but substitutes the methyl-pyrimidin-2-amine group with a hydroxyl group.
  • Pharmacology : THIP is a selective GABAA receptor agonist with high affinity for δ-subunit-containing receptors, enhancing tonic inhibition in thalamic neurons .
  • Key Difference : The hydroxyl group in THIP facilitates direct hydrogen bonding with GABAA receptors, whereas the pyrimidin-2-amine group in the query compound may alter receptor selectivity or pharmacokinetics (e.g., blood-brain barrier penetration) .

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO)

  • Core Structure : Identical to THIP but differs in substitution patterns.
  • Pharmacology: THPO is implicated in proton-coupled amino acid transporter (PAT) modulation, particularly PAT1 and PAT2, which regulate fatty acid transport .
  • Key Difference : The query compound’s pyrimidine moiety likely redirects activity away from PAT transporters toward CNS targets, given pyrimidine’s prevalence in neuroactive molecules (e.g., barbiturates) .

Thiazolo[4,5-c]pyridine Derivatives

  • Core Structure : Replaces the isoxazole oxygen with a sulfur atom, forming a thiazolo[4,5-c]pyridine system.
  • Pharmacology : These derivatives (e.g., Hoffmann-La Roche’s compounds) act as metabotropic glutamate receptor (mGluR) antagonists, with substituents like pyridin-3-yl enhancing potency .
  • Key Difference : The thiazolo core’s electron-rich sulfur atom may favor mGluR binding, whereas the isoxazolo core in the query compound could prioritize GABAergic interactions .

Comparative Data Table

Compound Name Core Structure Substituent Primary Target Activity Reference
N-((4,5,6,7-Tetrahydroisoxazolo[...]pyrimidin-2-amine Isoxazolo[4,5-c]pyridine Methyl-pyrimidin-2-amine Unknown (putative GABAA) Hypothesized agonist/antagonist
THIP Isoxazolo[4,5-c]pyridine Hydroxyl GABAA (δ-subunit) Agonist
THPO Isoxazolo[4,5-c]pyridine Hydroxyl PAT1/PAT2 transporters Fatty acid transport modulator
Thiazolo[4,5-c]pyridine derivatives Thiazolo[4,5-c]pyridine Varied (e.g., pyridin-3-yl) mGluR Antagonist

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The isoxazolo-pyridine core is critical for GABAA receptor engagement, as seen in THIP . Substituting the hydroxyl group with pyrimidin-2-amine may reduce δ-subunit specificity but improve metabolic stability.
    • Thiazolo derivatives highlight the importance of heteroatom choice (S vs. O) in target selectivity, favoring mGluR over GABAA .

Biological Activity

N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₅O
  • Molecular Weight : 233.25 g/mol
  • IUPAC Name : this compound

This structure allows it to interact with various biological targets, particularly in the central nervous system.

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to act as a selective agonist at certain GABA_A receptor subtypes, which are critical for inhibitory neurotransmission in the brain. This interaction can lead to sedative and anxiolytic effects.

Biological Activity and Pharmacological Effects

  • Sedative and Anxiolytic Effects :
    • The compound has been studied for its potential use in treating anxiety disorders and insomnia due to its sedative properties. Research indicates that it may produce effects similar to those of benzodiazepines but with a different receptor interaction profile .
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may offer neuroprotection against excitotoxicity in neuronal cultures. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Analgesic Activity :
    • Some studies have indicated that this compound may possess analgesic properties. It is believed to modulate pain pathways through its action on GABAergic systems .

Case Study 1: Efficacy in Animal Models

A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behavior as measured by elevated plus maze tests. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with the most pronounced effects observed at 5 mg/kg .

Case Study 2: Interaction with GABA Receptors

In vitro experiments utilizing Xenopus oocytes expressing GABA_A receptors revealed that the compound enhances GABA-mediated currents. The interaction appears to be synergistic with other known GABAergic agents but does not exhibit the same dependence on benzodiazepine sites .

Data Summary Table

Biological Activity Effect Study Reference
SedativeSignificant anxiolytic effect
NeuroprotectiveProtection against excitotoxicity
AnalgesicReduction in pain response

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine, and how do reaction parameters influence yield?

Answer:
The synthesis typically involves coupling the tetrahydroisoxazolo-pyridine core with a pyrimidin-2-amine derivative. Key steps include:

  • Amide bond formation : Acid-catalyzed coupling of activated carboxylic acids (e.g., pivalate esters) with amines, as seen in analogous syntheses of thiazole carboxamides .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity but may reduce yield due to side reactions.
  • Purification : Reverse-phase HPLC is critical for achieving >95% purity, as demonstrated in related compounds .

Table 1: Yield optimization for analogous compounds

Amine ReactantSolventCatalystYield (%)Purity (%)
1-(Pyrimidin-2-yl)piperidin-4-amineDMFHATU3998
1,2,3,4-Tetrahydronaphthalen-1-amineDCMEDCI699
4,4-DifluoropiperidineTHFDCC2499

Key Insight: Lower yields (e.g., 6%) may stem from steric hindrance or competing side reactions, necessitating iterative solvent/catalyst screening .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) during structural validation?

Answer:
Contradictions in NMR data often arise from dynamic stereochemistry or solvent-induced shifts. Methodological approaches include:

  • Variable Temperature (VT) NMR : Resolves rotational barriers in tetrahydroisoxazolo rings by freezing conformational exchange .
  • X-ray Crystallography : Definitive confirmation of regiochemistry, as applied to N-cyclohexyl-pyrimidin-2-amine derivatives to resolve ambiguous NOE correlations .
  • 13C DEPT-135 : Distinguishes CH2/CH3 groups in crowded spectra, critical for validating methylene bridges in the tetrahydroisoxazolo core .

Case Study: In compound 60 (), melting point (97–100°C) and 13C NMR data validated crystallinity and regiochemistry, resolving initial ambiguities in 1H NMR assignments .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is required:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z ± 0.001 Da) .
  • 2D NMR (COSY, HSQC, HMBC) : Maps connectivity in the fused isoxazole-pyridine system .
  • HPLC-PDA : Detects impurities (<1%) that may arise from incomplete ring closure or oxidation .

Critical Note: IR spectroscopy can identify NH stretches (3200–3400 cm⁻¹) in the pyrimidin-2-amine moiety, distinguishing it from tautomeric forms .

Advanced: What strategies optimize stereochemical control during synthesis of the tetrahydroisoxazolo-pyridine moiety?

Answer:

  • Chiral Auxiliaries : Use (S)- or (R)-configured amines to induce asymmetry, as demonstrated in enantioselective syntheses of pyrazolo[1,5-a]pyrimidines .
  • Catalytic Asymmetric Hydrogenation : Reduces double bonds in the pyridine ring with >90% ee using Ir or Rh catalysts .
  • Crystallization-Induced Diastereomer Resolution : Separate enantiomers via diastereomeric salt formation, as applied to N-cyclohexyl derivatives .

Data Highlight: X-ray structures of N-cyclohexyl analogs ( ) revealed chair conformations in the cyclohexyl group, guiding solvent selection (e.g., hexane/EtOAc) for stereopure crystallization .

Advanced: How can in silico modeling predict biological target interactions for this compound?

Answer:

  • Molecular Docking (AutoDock Vina) : Prioritize targets by simulating binding to kinases or GPCRs, leveraging the pyrimidine core’s affinity for ATP-binding pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., Asp86 in EGFR) .
  • Pharmacophore Mapping : Align the tetrahydroisoxazolo group with hydrophobic pockets, as validated in pyrazolo[1,5-a]pyrimidine inhibitors .

Validation: Compare predicted IC50 values with experimental enzyme assays (e.g., kinase inhibition) to refine force field parameters .

Basic: What are the solubility and stability profiles of this compound under varying experimental conditions?

Answer:

  • Solubility :
    • Aqueous : <0.1 mg/mL (pH 7.4); improves with DMSO co-solvent (<5% v/v).
    • Organic : Soluble in DCM, chloroform, and DMF (>50 mg/mL) .
  • Stability :
    • pH Sensitivity : Degrades in acidic conditions (pH <3) via isoxazole ring opening.
    • Light Sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage .

Methodological Tip: Use LC-MS to monitor degradation products during long-term stability studies .

Advanced: How to design environmental fate studies for this compound using isotopic labeling?

Answer:

  • Isotopic Tracers : Synthesize 13C/15N-labeled analogs to track biodegradation pathways in soil/water matrices .
  • LC-HRMS/MS : Quantify metabolites (e.g., pyrimidine-2-amine hydrolysis products) at sub-ppb levels .
  • Microcosm Experiments : Simulate aerobic/anaerobic conditions to assess half-life (t1/2) and bioaccumulation factors (BCF) .

Experimental Design:

ParameterConditionMeasurement Endpoint
Soil TypeLoamy sandAdsorption coefficient (Kd)
Microbial ActivityPseudomonas spp.Degradation rate (k)
Temperature25°C vs. 10°CQ10 temperature coefficient

Reference: Project INCHEMBIOL ( ) provides a framework for assessing abiotic/biotic transformation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.